2-Aminobenzo[d]oxazole-4-carbaldehyde
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
The ^1^H NMR spectrum of this compound is characterized by distinct resonances corresponding to its functional groups. The aldehyde proton appears as a singlet near δ 9.85–10.10 ppm, consistent with the deshielding effect of the formyl group. Aromatic protons on the benzoxazole ring resonate between δ 7.20–8.10 ppm, with coupling patterns dependent on their positions. For instance, protons adjacent to the electron-withdrawing aldehyde group may exhibit downfield shifts compared to those near the amino moiety. The NH2 group typically shows a broad singlet around δ 5.50–6.00 ppm in DMSO-d6 due to hydrogen bonding with the solvent.
^13^C NMR reveals critical structural information: the aldehyde carbon resonates near δ 190–195 ppm, while the benzoxazole carbons appear between δ 140–165 ppm. The carbon adjacent to the oxazole nitrogen (C2) is typically deshielded, appearing near δ 160 ppm. ^15^N NMR, though less commonly reported, would show the oxazole nitrogen near δ 250–270 ppm and the amino nitrogen near δ 40–60 ppm, as observed in labeled analogs.
High-Resolution Mass Spectrometry (HRMS) Profiling
HRMS analysis confirms the molecular formula through precise mass determination. For C8H6N2O2, the exact mass is 162.0429 g/mol. A representative HRMS spectrum would display a [M+H]+ ion at m/z 163.0502, with isotopic patterns matching the theoretical distribution for C8H7N2O2+. Fragmentation pathways typically involve loss of the aldehyde group (28 Da) or cleavage of the oxazole ring, yielding ions at m/z 135.0320 (C7H5N2O+) and 107.0371 (C6H5N+). These patterns align with those of structurally related 2-aminobenzoxazole derivatives, where ring opening and neutral losses dominate the fragmentation behavior.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectral Features
The IR spectrum of this compound exhibits key absorptions corresponding to its functional groups. A strong band near 1680–1700 cm⁻¹ arises from the aldehyde C=O stretch, while N-H stretching vibrations of the amino group appear as broad peaks between 3300–3500 cm⁻¹. The benzoxazole ring contributes aromatic C=C stretches near 1600 cm⁻¹ and C-N stretches at 1250–1350 cm⁻¹. Additional bands near 1500 cm⁻¹ correspond to in-plane bending vibrations of the aromatic system.
UV-Vis spectroscopy reveals absorption maxima attributable to π→π* transitions in the conjugated benzoxazole system. While specific data for this compound is unavailable in the provided sources, analogous 2-aminobenzoxazoles exhibit strong absorbance between 250–300 nm. The aldehyde group may introduce a bathochromic shift compared to non-substituted derivatives, extending absorption into the 280–320 nm range. Solvent effects, particularly in polar aprotic media, could further modulate these transitions through hydrogen bonding with the amino and aldehyde groups.
Properties
Molecular Formula |
C8H6N2O2 |
|---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
2-amino-1,3-benzoxazole-4-carbaldehyde |
InChI |
InChI=1S/C8H6N2O2/c9-8-10-7-5(4-11)2-1-3-6(7)12-8/h1-4H,(H2,9,10) |
InChI Key |
RLJYWECQGQPWEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)N)C=O |
Origin of Product |
United States |
Preparation Methods
Cyclization of o-Aminophenols with Electrophilic Cyanating Agents
One effective method to prepare 2-aminobenzoxazoles involves the reaction of o-aminophenols with electrophilic cyanating agents such as N-cyano-N-phenyl-p-toluenesulfonamide in the presence of Lewis acids. This approach yields 2-aminobenzoxazoles with good to excellent yields and uses nonhazardous reagents and inexpensive starting materials. The reaction proceeds via electrophilic cyanation followed by cyclization to form the benzoxazole ring.
Smiles Rearrangement of Benzoxazole-2-thiol Derivatives
Another synthetic route employs the Smiles rearrangement, where benzoxazole-2-thiol is activated with chloroacetyl chloride and then reacted with amines such as 4-bromobenzylamine. This method allows the formation of N-substituted 2-aminobenzoxazoles under reflux conditions, providing a versatile pathway to functionalized derivatives.
Preparation of this compound
General Strategy
The aldehyde group at position 4 can be introduced by selective oxidation or by starting from appropriately substituted precursors such as 4-aminosalicylic acid derivatives or 4-nitrobenzoic acid derivatives, which are then converted into the benzoxazole ring system.
Representative Synthetic Procedure
A representative synthetic route adapted from related benzo[d]thiazole and benzoxazole syntheses involves:
- Starting from methyl 4-aminobenzoate or 3-hydroxy-4-nitrobenzoic acid,
- Conversion to methyl esters via Fischer esterification,
- Protection and alkylation steps to introduce substituents,
- Reduction of nitro groups to amino groups using catalytic hydrogenation or tin(II) chloride,
- Cyclization under acidic conditions to form the benzoxazole ring,
- Subsequent oxidation or formylation to install the aldehyde group at position 4.
Detailed Experimental Procedures
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1. Esterification | 3-hydroxy-4-nitrobenzoic acid, methanol, conc. H2SO4, 65 °C overnight | Conversion to methyl 3-hydroxy-4-nitrobenzoate | High yield; solvent removal under reduced pressure |
| 2. Alkylation | Methyl iodide, K2CO3, DMF, 60 °C overnight | Methylation of hydroxy group | Efficient methylation; workup with ethyl acetate and brine |
| 3. Reduction | SnCl2 in ethyl acetate/methanol, 55 °C overnight | Reduction of nitro to amino group | Clean conversion; precipitation and filtration |
| 4. Cyclization | Acidic conditions (e.g., acetic acid, bromine) | Formation of benzoxazole ring | Overnight stirring; basification to pH 8; isolation by filtration |
| 5. Formylation | Selective oxidation or Vilsmeier-Haack reaction | Introduction of aldehyde at position 4 | Requires careful control to avoid overoxidation |
This sequence is adapted from procedures used for related benzo[d]thiazole and benzoxazole derivatives and can be optimized for this compound.
Alternative Modern Methods
Electrochemical Deoxygenative Cyclization
Electrochemical methods have been developed for oxazole synthesis directly from carboxylic acids, offering scalable and green alternatives. These methods generate acylpyridinium intermediates that cyclize with isocyanoacetates to form oxazoles efficiently.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Electrophilic Cyanation & Cyclization | o-Aminophenols | N-cyano-N-phenyl-p-toluenesulfonamide, Lewis acid | Room temp to reflux | Nonhazardous, good yields | Requires Lewis acid catalyst |
| Smiles Rearrangement | Benzoxazole-2-thiol derivatives | Chloroacetyl chloride, amines | Reflux in toluene | Versatile N-substitution | Multi-step, longer reaction time |
| Esterification & Reduction Sequence | 4-Nitrobenzoic acid derivatives | Methanol, H2SO4, SnCl2 | 55–65 °C, overnight | Well-established, scalable | Multiple steps, protection needed |
| Direct Oxazole Synthesis from Carboxylic Acids | Carboxylic acids, isocyanides | Triflylpyridinium reagent, DMAP | 40 °C, 30 min to 3 h | Rapid, broad scope, scalable | Requires specialized reagents |
| Electrochemical Cyclization | Carboxylic acids, isocyanides | Electrochemical setup | Ambient to mild heating | Green, scalable | Requires electrochemical equipment |
Research Findings and Optimization Notes
- The cyclization step to form the benzoxazole ring is sensitive to reaction conditions such as temperature, solvent, and pH. Mild acidic conditions favor ring closure without decomposition.
- Reduction of nitro groups to amino groups is efficiently achieved with tin(II) chloride or catalytic hydrogenation, with tin(II) chloride preferred for sensitive substrates.
- Protection of amino groups during alkylation or cyclization steps improves selectivity and yield.
- The direct synthesis from carboxylic acids using triflylpyridinium reagents offers a streamlined route but requires careful control of stoichiometry and reaction time to maximize yield.
- Electrochemical methods provide environmentally friendly alternatives but are less common in standard synthetic laboratories.
Chemical Reactions Analysis
Types of Reactions
2-Aminobenzo[d]oxazole-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: 2-Aminobenzo[d]oxazole-4-carboxylic acid.
Reduction: 2-Aminobenzo[d]oxazole-4-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 2-Aminobenzo[d]oxazole-4-carbaldehyde is in drug discovery. It has been utilized as a precursor in synthesizing compounds with potential anticancer properties. For instance, derivatives of this compound have shown promising cytotoxic activity against various cancer cell lines, including MDA-MB-231 (breast adenocarcinoma) and HT-29 (colon adenocarcinoma) cells .
Case Study: Anticancer Activity
- A study synthesized novel derivatives based on this compound, evaluating their effects on cancer cell lines. Results indicated significant cytotoxicity linked to mitochondrial-mediated apoptosis mechanisms .
Beyond anticancer properties, this compound has been explored for its potential in treating other diseases. Research indicates that derivatives can act as inhibitors for specific enzymes related to cancer progression, making them valuable in therapeutic contexts .
Table 1: Biological Activities of Derivatives
| Compound | Target Enzyme | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | hCA IX | 0.089 | High |
| Compound B | hCA II | 0.75 | Moderate |
Material Science
In addition to biological applications, this compound is used in the development of specialty materials. Its ability to form stable complexes with various metals makes it useful in creating novel materials with unique electronic properties .
Case Study: Material Synthesis
Mechanism of Action
The mechanism of action of 2-Aminobenzo[d]oxazole-4-carbaldehyde involves its interaction with various molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes. The specific pathways involved depend on the biological context and the nature of the target .
Comparison with Similar Compounds
Key Differences :
- Ring Fusion: The target compound’s fused benzo[d]oxazole system enhances aromatic stability compared to the non-fused oxazole in 2-(2-aminophenyl)-1,3-oxazole-4-carbaldehyde.
- Reactivity : The aldehyde group in both oxazole derivatives enables nucleophilic additions, but the fused system in the target compound may sterically hinder reactions.
- Azo vs. Oxazole: 4-Dimethylaminoazobenzene’s azo linkage (-N=N-) contrasts sharply with the oxazole ring’s oxygen and nitrogen heteroatoms, leading to divergent electronic properties .
Q & A
Q. What are the common synthetic routes for 2-Aminobenzo[d]oxazole-4-carbaldehyde?
The compound is typically synthesized via condensation reactions. A general method involves refluxing a substituted benzaldehyde derivative with a precursor amine (e.g., 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) in absolute ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration . Alternative strategies include zinc(II)-catalyzed cyclization for analogous benzothiazole derivatives, which may be adapted for benzoxazole systems by optimizing reaction conditions (e.g., temperature, solvent, and catalyst loading) .
Q. How is the aldehyde group in this compound characterized analytically?
The aldehyde moiety is often derivatized using hydrazine-based reagents (e.g., 4-hydrazinobenzoic acid or dansylhydrazine) to form stable hydrazones, enabling detection via HPLC or fluorescence spectroscopy . Nuclear Magnetic Resonance (NMR) spectroscopy, particularly and , is critical for confirming the aldehyde proton ( ppm) and carbon signals, as demonstrated in studies of structurally related aldehydes .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
Use personal protective equipment (PPE), including gloves and safety goggles, and work in a fume hood to avoid inhalation. In case of exposure, immediately rinse affected areas with water and consult a physician. Note that commercial suppliers may not provide purity data, necessitating in-house verification .
Q. What are the typical applications of this compound in pharmaceutical research?
The compound serves as a scaffold for developing anticancer and antiviral agents. Derivatives have shown activity in regulating HPV-related cellular pathways, inhibiting cervical cancer proliferation . Its aldehyde group allows further functionalization via Schiff base formation or nucleophilic additions .
Advanced Research Questions
Q. What strategies are employed to optimize the yield of this compound synthesis?
Key factors include reaction time (e.g., 15 hours for cyclization), temperature (60–80°C for alkylation steps), and solvent choice (e.g., methanol or DMF). Protecting groups, such as tert-butyldimethylsilyl (TBS), can enhance regioselectivity during hydroxylation reactions. Catalytic systems like ionic liquids (e.g., [Bmim]Br) have also improved yields in analogous syntheses .
Q. What mechanisms are proposed for the cyclization steps in the synthesis of 2-Aminobenzo[d]oxazole derivatives?
Cyclization often proceeds via electrophilic aromatic substitution. For example, bromination of an intermediate generates a pseudo-halogenated species, facilitating thiocyanation and subsequent ring closure to form the benzoxazole core. Intermediate formation is confirmed by NMR tracking, with distinct chemical shifts for NH protons ( ppm) in transient species .
Q. How do structural modifications of this compound influence its biological activity?
Substituents at the 2-amino and 4-carbaldehyde positions significantly affect potency. For instance, electron-withdrawing groups (e.g., nitro or chloro) enhance electrophilicity, improving interactions with biological targets. Structure-activity relationship (SAR) studies on benzoxazole-amine derivatives highlight the importance of planar aromatic systems for HPV pathway modulation .
Q. How can contradictory data in the literature regarding biological activity be resolved?
Discrepancies may arise from impurities or unverified purity levels. Researchers should replicate studies using analytically validated samples (e.g., via HPLC-MS and NMR) and standardize assay conditions. Cross-referencing crystallographic data (e.g., CCDC 1850211) ensures structural consistency .
Q. What analytical challenges arise in quantifying this compound in complex matrices, and how are they addressed?
Matrix interference and low volatility complicate detection. Derivatization with fluorescent tags (e.g., dansylhydrazine) enhances sensitivity in LC-MS or fluorescence-based assays. Solid-phase extraction (SPE) can isolate the compound from biological samples prior to analysis .
Q. How do computational methods contribute to understanding the reactivity of this compound?
Density Functional Theory (DFT) calculations predict reaction pathways and transition states, guiding synthetic optimization. For example, computational studies on benzothiazole analogs have elucidated the role of bromination in cyclization kinetics, applicable to benzoxazole systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
